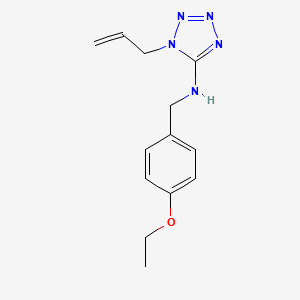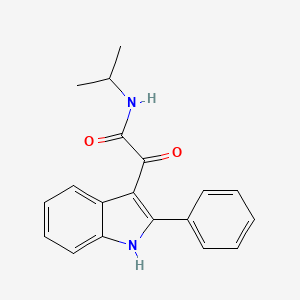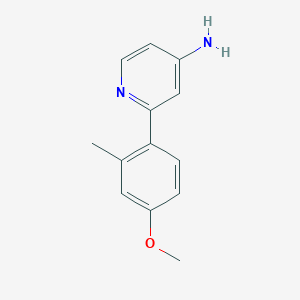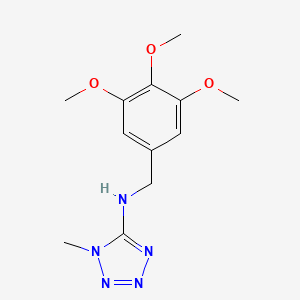![molecular formula C11H10ClN3O2S2 B4419812 4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)
4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate
Übersicht
Beschreibung
4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate has several potential applications in scientific research. This compound has been studied for its antibacterial and antifungal properties. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been investigated for its potential as a pesticide and herbicide.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate is not well understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes. It is believed that this disruption occurs due to the compound's interaction with the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound is toxic to both bacteria and fungi. It has also been shown to have a low toxicity in mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate in lab experiments is its potential as a broad-spectrum antimicrobial agent. This compound has been shown to be effective against a wide range of bacteria and fungi. Additionally, this compound has a low toxicity in mammalian cells, making it a potentially safe compound for use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate. One potential direction is the investigation of its potential as a new drug for the treatment of cancer and Alzheimer's disease. Another direction is the study of its potential as a pesticide and herbicide. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-18-10-13-9(19-15-10)14-11(16)17-6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHYTNGNSVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)

![1-{[2-chloro-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419767.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4419782.png)
![ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4419786.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea](/img/structure/B4419790.png)
![4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B4419799.png)
![3-amino-6-ethyl-N-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4419803.png)
![1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B4419810.png)


